-1H-pyrazol-5-yl]methyl})amine CAS No. 1856068-41-1](/img/structure/B11760606.png)
[3-(morpholin-4-yl)propyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine: is a complex organic compound that features both morpholine and pyrazole functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable halogenated propyl derivative, followed by the introduction of the pyrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium on carbon, can also be employed to facilitate the reactions and reduce the overall reaction time.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The pyrazole moiety can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
- 3-(piperidin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine
- 3-(pyrrolidin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness: The presence of the morpholine ring in 3-(morpholin-4-yl)propyl-1H-pyrazol-5-yl]methyl})amine imparts unique electronic and steric properties that differentiate it from similar compounds. The oxygen atom in the morpholine ring can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity and specificity for certain biological targets.
特性
CAS番号 |
1856068-41-1 |
|---|---|
分子式 |
C14H26N4O |
分子量 |
266.38 g/mol |
IUPAC名 |
3-morpholin-4-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H26N4O/c1-13(2)18-14(4-6-16-18)12-15-5-3-7-17-8-10-19-11-9-17/h4,6,13,15H,3,5,7-12H2,1-2H3 |
InChIキー |
PRQDPFKXXWALDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC=N1)CNCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)
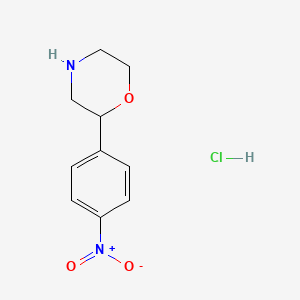
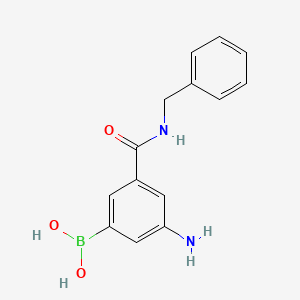


![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
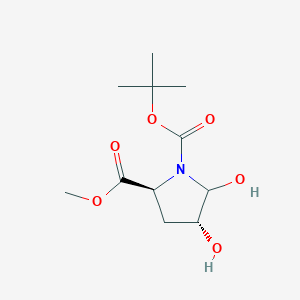
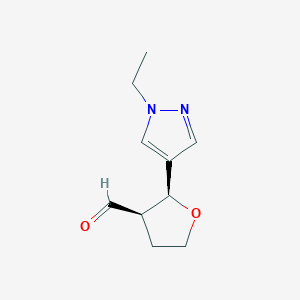
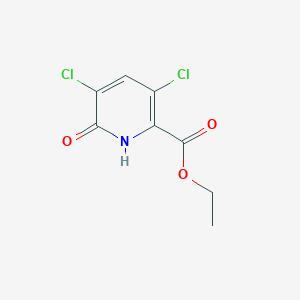

![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
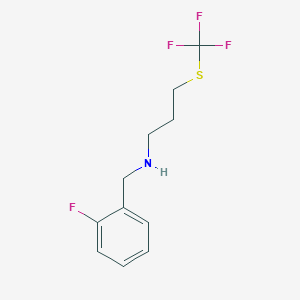

![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
